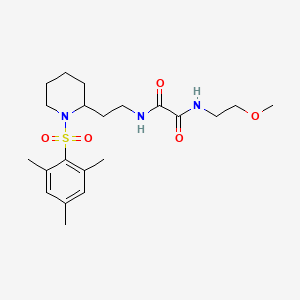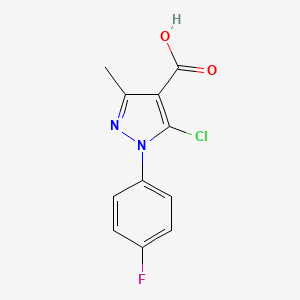
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid, also known as MTOC, is a synthetic compound that has gained significant interest in scientific research due to its unique chemical properties. MTOC is a chiral molecule and is commonly used as a starting material for the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood. However, it is believed that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may act as a nucleophile in certain chemical reactions due to the presence of the oxolane ring and the trifluoromethyl group. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may interact with specific enzymes or proteins, leading to changes in their activity or function.
Biochemical and Physiological Effects:
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can inhibit the growth of cancer cells and reduce the replication of certain viruses. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to modulate the activity of specific enzymes and proteins involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid in lab experiments is its high enantiomeric purity, which is essential for the synthesis of chiral compounds. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. However, the synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be challenging and requires specialized equipment and expertise. Furthermore, the exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid. One area of research is the development of new synthetic methods for the production of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its metabolites in biological samples would be beneficial for future research.
Méthodes De Synthèse
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid involves the reaction of (S)-(-)-2-chloropropionic acid with trifluoroacetaldehyde in the presence of a base to form a chiral intermediate. This intermediate is then subjected to a series of reactions to yield (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid with high enantiomeric purity.
Applications De Recherche Scientifique
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. It has been used in the synthesis of potent antiviral and anticancer agents, as well as in the development of novel materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12)/t3-,4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWIGSGACEMJZ-YUPRTTJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)
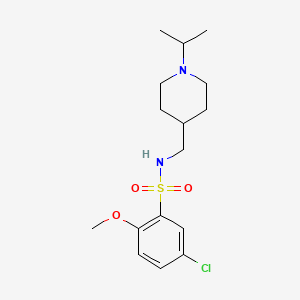

![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)
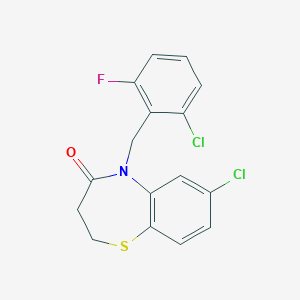
![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)
![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)
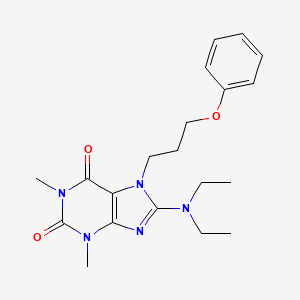
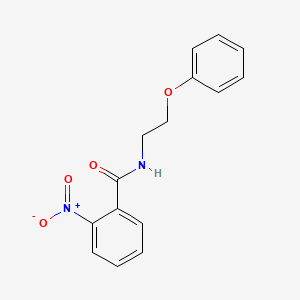
![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)
